

The Environmental Fate and Degradation of Halauxifen-methyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Halauxifen-methyl**

Cat. No.: **B1255740**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate class of chemicals. It is utilized for the post-emergence control of broadleaf weeds in various cereal crops.^[1] Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the core principles governing the environmental transformation of **Halauxifen-methyl**, including its degradation pathways, the influence of environmental factors, and the methodologies used to assess its persistence.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **Halauxifen-methyl** is essential for predicting its behavior in the environment.

Property	Value	Reference
IUPAC Name	methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate	[2]
CAS Number	943831-98-9	[3]
Molecular Formula	C ₁₄ H ₁₁ Cl ₂ FN ₂ O ₃	[2]
Molecular Weight	345.17 g/mol	[2]
Vapor Pressure	1.1 x 10 ⁻¹⁰ mmHg (25°C)	[1]
Henry's Law Constant	1.2 x 10 ⁻¹¹ atm m ³ /mol	[1]
Water Solubility	3070 mg/L (20°C, pH 7) for Halauxifen-acid	
Log K _{ow} (Octanol-Water Partition Coefficient)	3.76 (for methyl variant)	

Environmental Degradation Pathways

Halauxifen-methyl undergoes degradation in the environment through a combination of biotic and abiotic processes. The primary degradation product is its corresponding acid form, Halauxifen-acid (also known as XDE-729 acid), which is formed through the hydrolysis of the methyl ester.[4] This initial transformation is rapid and is a key step in the overall degradation cascade.

Further degradation of Halauxifen-acid and other minor metabolites occurs through microbial action in soil and water, as well as through photolysis. The ultimate fate of the molecule involves mineralization to carbon dioxide and the formation of non-extractable residues.

A simplified degradation pathway is illustrated below:

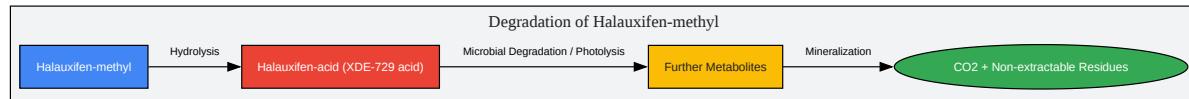

[Click to download full resolution via product page](#)

Figure 1: Simplified degradation pathway of **Halauxifen-methyl**.

Abiotic Degradation

Hydrolysis

Hydrolysis is a significant abiotic degradation process for **Halauxifen-methyl**, leading to the formation of Halauxifen-acid. The rate of hydrolysis is pH-dependent.

pH	Half-life (DT ₅₀) at 25°C	Reference
4	80.9 days	[5]
7	155 days	[1]
9	3.04 days	[5]

Photolysis

Photodegradation in water can be a rapid route of dissipation for **Halauxifen-methyl**.

Medium	Half-life (DT ₅₀)	Reference
pH 7 Buffer (irradiated)	< 10 minutes	[1]
Natural Water (irradiated)	< 10 minutes	[1]
pH 7 Buffer (dark control)	158 days	[5]
Natural Water (dark control)	7.4 days	[5]

Biotic Degradation

Soil Degradation

In soil, **Halauxifen-methyl** is primarily degraded by microorganisms. The rate of degradation is influenced by soil type, temperature, and moisture content.

Aerobic Soil Metabolism

Soil Type	Half-life (DT ₅₀) of Halauxifen-methyl	Half-life (DT ₅₀) of Halauxifen-acid	Reference
Various	1.1 - 5.3 days	2 - 42 days	[1]

Anaerobic Soil Metabolism

Soil Type	Half-life (DT ₅₀) of Halauxifen-methyl	Half-life (DT ₅₀) of Halauxifen-acid	Reference
Various	0.94 - 7.1 days	15 - 107 days	[1]

Aquatic Sediment Degradation

In aquatic environments, degradation occurs in both the water column and the sediment.

Aerobic Aquatic Metabolism (Water-Sediment System)

System	Half-life (DT ₅₀) of Halauxifen-methyl	Half-life (DT ₅₀) of Halauxifen-acid	Reference
Total System	1 - 5 days	3 - 12 days	[1]

Anaerobic Aquatic Metabolism (Water-Sediment System)

System	Half-life (DT ₅₀) of Halauxifen-methyl	Half-life (DT ₅₀) of Halauxifen-acid	Reference
Total System	0.5 - 5.8 days	~4 days	[1]

Mobility in Soil

The mobility of **Halauxifen-methyl** and its primary metabolite, Halauxifen-acid, in soil is a key factor in determining their potential to leach into groundwater. The soil organic carbon-water partitioning coefficient (Koc) is a measure of this mobility.

Compound	Koc (mL/g)	Mobility Classification	Reference
Halauxifen-methyl	88	High	[1]
Halauxifen-acid (XDE-729 acid)	28 - 423	High to Moderate	[1]

Despite the potential for mobility indicated by the Koc values, field studies have shown that the majority of **Halauxifen-methyl** and its transformation products remain in the top 30 cm of the soil.[\[4\]](#)

Major Metabolites

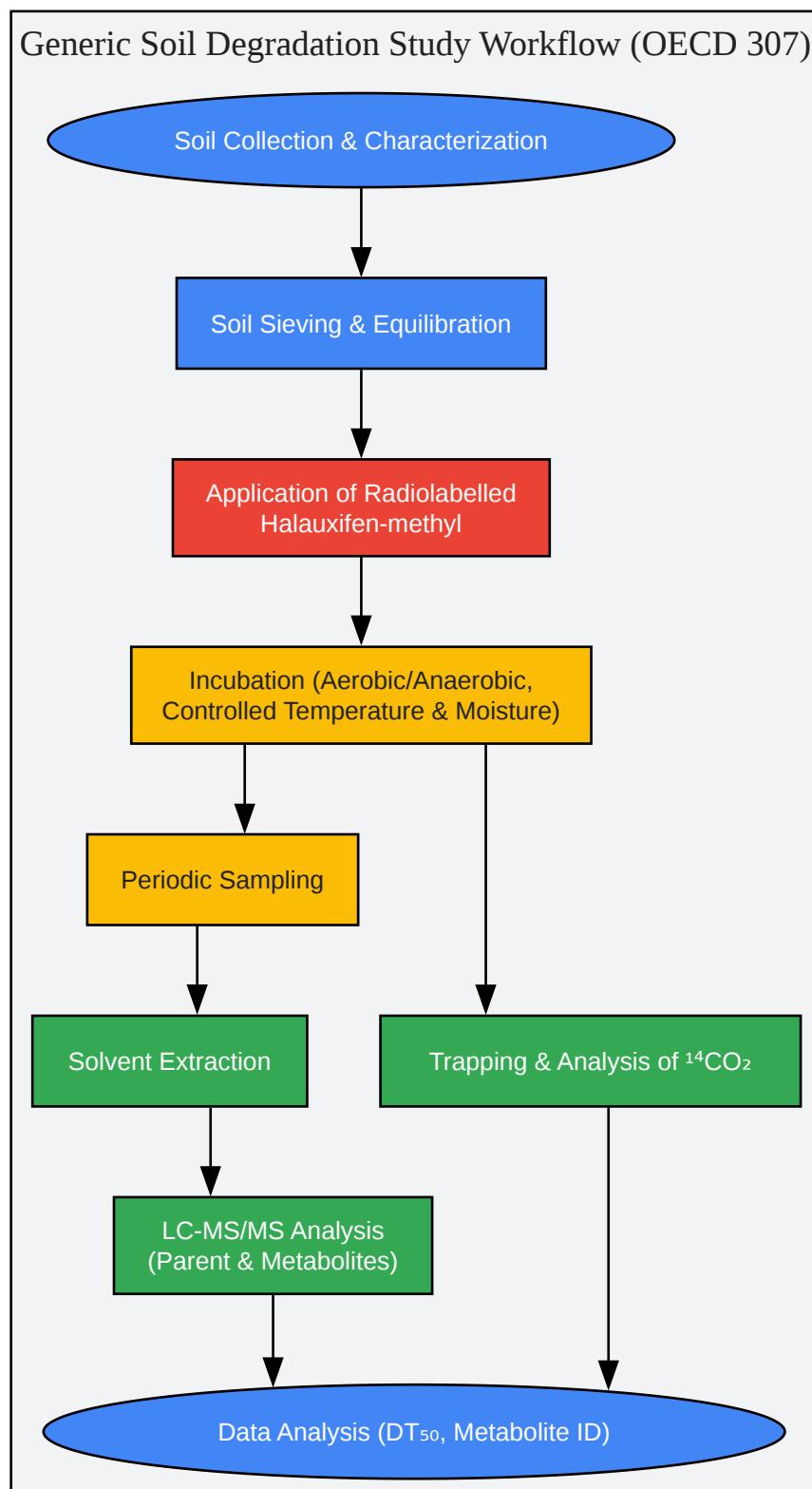
Several metabolites of **Halauxifen-methyl** have been identified in environmental fate studies.

Metabolite Name/Code	Chemical Name
Halauxifen-acid (XDE-729 acid)	4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
X11406790	methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxyphenyl)pyridine-2-carboxylate
X11449757	4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxyphenyl)pyridine-2-carboxylic acid

Experimental Protocols

The environmental fate of **Halauxifen-methyl** has been assessed through a series of standardized laboratory and field studies, largely following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). While the specific, detailed protocols for the studies on **Halauxifen-methyl** are not publicly available, the following sections describe the general methodologies based on the relevant OECD guidelines.

Hydrolysis (based on OECD Guideline 111)


Objective: To determine the rate of abiotic hydrolysis of **Halauxifen-methyl** in aqueous solutions at different pH values.

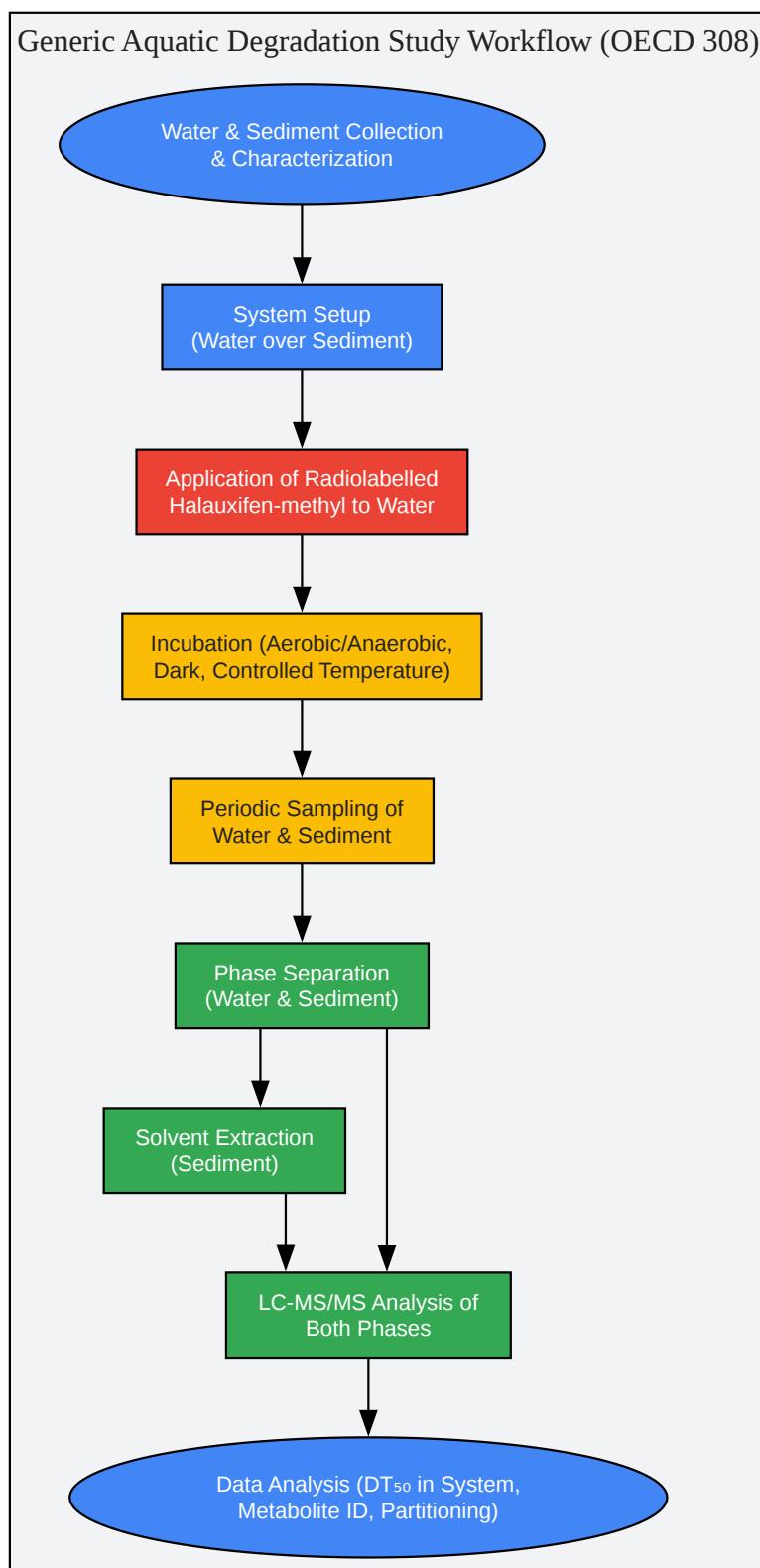
General Protocol:

- Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
- A known concentration of radiolabelled or non-labelled **Halauxifen-methyl** is added to the buffer solutions.
- The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
- Samples are taken at various time intervals and analyzed for the concentration of the parent compound and its hydrolysis products, primarily Halauxifen-acid.
- The rate of hydrolysis and the half-life (DT_{50}) are calculated.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of **Halauxifen-methyl** in soil under aerobic and anaerobic conditions.

[Click to download full resolution via product page](#)


Figure 2: Generic workflow for a soil degradation study.

General Protocol:

- Representative soil samples are collected and characterized (e.g., texture, pH, organic carbon content).
- The soil is sieved and brought to a specific moisture content.
- Radiolabelled **Halauxifen-methyl** is applied to the soil samples.
- For aerobic studies, the soil is incubated in a system that allows for the continuous flow of air. For anaerobic studies, the soil is flooded and purged with an inert gas to establish anaerobic conditions.
- The systems are incubated in the dark at a constant temperature.
- Evolved $^{14}\text{CO}_2$ is trapped to quantify mineralization.
- Soil samples are collected at various time intervals, extracted with appropriate solvents, and analyzed by methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to determine the concentrations of **Halauxifen-methyl** and its metabolites.
- Degradation rates (DT_{50}) and the formation and decline of metabolites are calculated.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (based on OECD Guideline 308)

Objective: To determine the rate and route of degradation of **Halauxifen-methyl** in a water-sediment system.

[Click to download full resolution via product page](#)

Figure 3: Generic workflow for an aquatic degradation study.

General Protocol:

- Water and sediment samples are collected from a natural source and characterized.
- Test systems are prepared with a layer of sediment and an overlying water column.
- Radiolabelled **Halauxifen-methyl** is applied to the water phase.
- For aerobic studies, the water is gently aerated. For anaerobic studies, the system is purged with an inert gas.
- The systems are incubated in the dark at a constant temperature.
- At various time intervals, the water and sediment phases are separated and analyzed for the parent compound and its metabolites using techniques like LC-MS/MS.
- The degradation rate in the total system and the partitioning between water and sediment are determined.

Conclusion

The environmental degradation of **Halauxifen-methyl** is a multifaceted process initiated by the rapid hydrolysis of the parent ester to its more persistent acid metabolite, Halauxifen-acid. Subsequent degradation is primarily driven by microbial activity in soil and aquatic sediments, with photolysis also contributing to its dissipation in water. While **Halauxifen-methyl** and its primary metabolite have the potential for mobility in soil, field data suggest limited leaching. A thorough understanding of these degradation pathways and the factors that influence them is paramount for the responsible management and risk assessment of this herbicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. epa.gov [epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. apvma.gov.au [apvma.gov.au]
- To cite this document: BenchChem. [The Environmental Fate and Degradation of Halauxifen-methyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255740#environmental-fate-and-degradation-of-halauxifen-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com